2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound characterized by its triazine core substituted with biphenyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate biphenyl and pyridinyl precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl and pyridinyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions can introduce new functional groups into the biphenyl or pyridinyl rings .
Scientific Research Applications
2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The biphenyl and pyridinyl groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and molecular functions .
Comparison with Similar Compounds
Similar Compounds
2,4-Di(pyridin-2-yl)-1,3,5-triazine: Similar triazine core but with pyridinyl groups instead of biphenyl.
2,4-Di(biphenyl)-1,3,5-triazine: Similar biphenyl substitution but lacks the pyridinyl group.
2,4-Di(pyridin-2-yl)-pyrimidine: A pyrimidine core with pyridinyl groups .
Uniqueness
2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine is unique due to its combination of biphenyl and pyridinyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and molecular research .
Properties
Molecular Formula |
C44H30N4 |
---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
2,4-bis(4-phenylphenyl)-6-[4-(4-pyridin-2-ylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C44H30N4/c1-3-9-31(10-4-1)33-16-24-38(25-17-33)42-46-43(39-26-18-34(19-27-39)32-11-5-2-6-12-32)48-44(47-42)40-28-20-36(21-29-40)35-14-22-37(23-15-35)41-13-7-8-30-45-41/h1-30H |
InChI Key |
LFMXNLSGFAWGLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=N6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.